N-(4-ethoxyphenyl)-2-nitrobenzamide

Enzyme Inhibition Nitric Oxide Synthase Endothelial Biology

Researchers often lack well-characterized eNOS reference inhibitors for SAR studies. N-(4-Ethoxyphenyl)-2-nitrobenzamide (CAS 316142-72-0) fills this gap with a confirmed IC50 of 180 nM against human eNOS. Key advantages: • Reference eNOS inhibitor (IC50 180 nM) for direct potency benchmarking. • Defined reduction pathway to N-(4-ethoxyphenyl)-2-aminobenzamide for library synthesis. • Predictable lipophilicity shift (ΔLogP ~0.4 vs. methoxy) for fine-tuning drug-like properties.

Molecular Formula C15H14N2O4
Molecular Weight 286.28g/mol
CAS No. 316142-72-0
Cat. No. B400730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-nitrobenzamide
CAS316142-72-0
Molecular FormulaC15H14N2O4
Molecular Weight286.28g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4/c1-2-21-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18)
InChIKeyVOXNCKLXCVHBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Baseline Specifications


N-(4-ethoxyphenyl)-2-nitrobenzamide (CAS 316142-72-0) is a synthetic organic compound belonging to the nitrobenzamide class, characterized by a 2-nitrobenzamide core substituted with a 4-ethoxyphenyl group . Its molecular formula is C₁₅H₁₄N₂O₄ with a molecular weight of 286.28 g/mol . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis . Its structural features—the electron-withdrawing nitro group and the electron-donating ethoxy substituent—confer distinct electronic properties that influence its reactivity and potential biological interactions .

Risks of Uncharacterized Analog Substitution


Direct substitution of N-(4-ethoxyphenyl)-2-nitrobenzamide with seemingly similar nitrobenzamide analogs (e.g., methoxy or regioisomeric variants) is not scientifically justified without direct comparative data. The position of the nitro group (ortho vs. para) and the nature of the alkoxy substituent (ethoxy vs. methoxy) critically modulate electronic properties, steric hindrance, and, consequently, biological target engagement and metabolic stability [1]. Even minor structural changes can lead to significant shifts in potency, selectivity, and physicochemical behavior, as documented in structure-activity relationship (SAR) studies of nitrobenzamide derivatives [1]. The following quantitative evidence guide isolates specific performance dimensions where the target compound's unique substitution pattern yields measurable differentiation, enabling informed procurement decisions over untested generic alternatives.

Quantitative Differentiation vs. Key Analogs


eNOS Inhibitory Potency vs. Nitrobenzamide Analogs

In a direct enzyme inhibition assay using human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells, N-(4-ethoxyphenyl)-2-nitrobenzamide exhibited an IC₅₀ of 180 nM [1]. This value establishes a baseline potency that can be referenced against other nitrobenzamide derivatives tested under the same assay conditions. For context, a structurally distinct nitrobenzamide derivative (CHEMBL272708) displayed a similar range of eNOS inhibition, confirming that the 4-ethoxy-2-nitro substitution pattern can achieve nanomolar affinity for this therapeutically relevant target [1].

Enzyme Inhibition Nitric Oxide Synthase Endothelial Biology

Hazard Profile vs. Unsubstituted 2-Nitrobenzamide

Safety data sheets indicate that N-(4-ethoxyphenyl)-2-nitrobenzamide is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . In contrast, the unsubstituted parent 2-nitrobenzamide carries a more severe hazard profile, including reproductive toxicity (H360) and specific target organ toxicity upon repeated exposure (H372) [1]. The presence of the 4-ethoxyphenyl substituent appears to mitigate certain systemic toxicities, altering the risk assessment and personal protective equipment (PPE) requirements for laboratory handling.

Safety Toxicology Lab Safety

Lipophilicity Comparison with Methoxy Analog

Computational property predictions indicate that N-(4-ethoxyphenyl)-2-nitrobenzamide (C₁₅H₁₄N₂O₄, MW 286.28) has a predicted LogP of approximately 3.2, while its methoxy analog N-(4-methoxyphenyl)-2-nitrobenzamide (C₁₄H₁₂N₂O₄, MW 272.26) has a predicted LogP of approximately 2.8 . This increase in lipophilicity (ΔLogP ~0.4) conferred by the ethoxy group may enhance membrane permeability and alter distribution characteristics in cellular or in vivo models.

Physicochemical Properties Drug-likeness Lipophilicity

Regioisomeric Impact on Biological Activity

The position of the nitro group on the benzamide ring is a critical determinant of biological activity. While direct comparative data for the 2-nitro and 4-nitro regioisomers of N-(4-ethoxyphenyl)-benzamide are not available, a broader SAR analysis of nitrobenzamide derivatives reveals that 2-nitro substitution often leads to distinct conformational preferences and electronic effects compared to 4-nitro substitution, which can significantly alter target binding and metabolic stability . For instance, in a series of benzamide derivatives, the ortho-nitro group was shown to participate in intramolecular hydrogen bonding, affecting the overall molecular geometry and reducing metabolic N-dealkylation [1].

Structure-Activity Relationship Regioisomerism Nitrobenzamide

Synthetic Utility as Amine Precursor

A key differentiator for procurement is the compound's defined reactivity as a precursor to the corresponding amine. N-(4-ethoxyphenyl)-2-nitrobenzamide can be selectively reduced to N-(4-ethoxyphenyl)-2-aminobenzamide using hydrogen gas with a palladium catalyst or sodium borohydride . This transformation yields a versatile amine building block for further derivatization (e.g., amide coupling, diazotization, or reductive amination), expanding its utility in medicinal chemistry. In contrast, the 4-nitro regioisomer would yield a different amine, and the methoxy analog would provide a distinct aniline derivative, each with unique subsequent reactivity profiles.

Synthetic Intermediate Reduction Chemistry Amine Building Block

Verified Application Scenarios


eNOS Inhibition Studies

Utilize N-(4-ethoxyphenyl)-2-nitrobenzamide as a reference inhibitor or scaffold for endothelial NOS (eNOS) studies. Its confirmed IC₅₀ of 180 nM against human eNOS provides a quantitative benchmark for screening and SAR campaigns. Researchers can directly compare newly synthesized analogs against this established potency value to assess improvements in affinity or selectivity [1].

Amine Library Synthesis via Reduction

Employ the compound as a stable, shelf-ready precursor for generating N-(4-ethoxyphenyl)-2-aminobenzamide. This amine serves as a versatile handle for constructing diverse compound libraries through amide bond formation, urea synthesis, or diazonium chemistry. The defined reduction pathway (e.g., H₂/Pd-C) offers a reliable route to a specific aniline derivative, avoiding the ambiguity of alternative starting materials .

Lipophilicity Optimization in Lead Development

Incorporate the 4-ethoxy substitution pattern to modulate lipophilicity in lead optimization programs. The estimated LogP increase of ~0.4 units relative to the methoxy analog provides a predictable adjustment to membrane permeability and solubility profiles. This allows medicinal chemists to fine-tune drug-like properties without drastic alterations to the core pharmacophore .

Handling and Safety Protocol Development

Adopt N-(4-ethoxyphenyl)-2-nitrobenzamide as a model nitrobenzamide for establishing standard operating procedures (SOPs) in research labs, given its well-characterized GHS hazard profile (H302, H315, H319, H335). Its reduced reproductive toxicity warning (vs. unsubstituted 2-nitrobenzamide) simplifies risk assessment and training requirements for routine use in academic and industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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